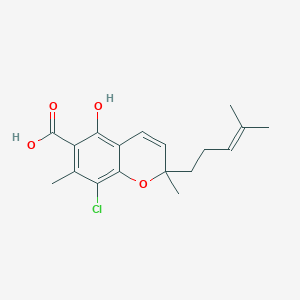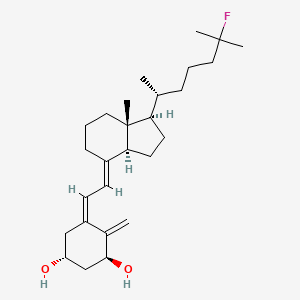
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PA(16:0/18:1(11Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(11Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(11Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/16:1(9Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/16:0) pathway. PA(16:0/18:1(11Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(11Z)) pathway.
PA(16:0/18:1(11Z)) is a phosphatidic acid.
科学的研究の応用
Asthma Diagnosis
1-Hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate has been identified in studies focusing on asthma. Researchers used ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry to compare sputum metabolome profiles between asthma patients and healthy controls. This compound was among the metabolites contributing to the separation of these groups, suggesting its potential role in early diagnosis and risk prediction of asthma (Tian et al., 2017).
Micellar Concentration Studies
The compound has been studied for its critical micellar concentration, which is significant in understanding the physical chemical characteristics of similar compounds like platelet activating factor (PAF). Techniques such as NMR, gas liquid chromatography, and surface tension procedures were used to determine these concentrations, which are crucial for understanding the biological activities of these compounds (Kramp et al., 1984).
Exocrine Secretory Glands Research
Research has also explored the effects of analogues of this compound on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. This has implications for understanding how similar compounds can affect the function of exocrine glands at low concentrations, which might resemble the effects produced by acetylcholine (Söling et al., 1984).
Pathogen Studies
In a study involving the opportunistic pathogen Corynebacterium amycolatum, a new lipid identified as acyl-phosphatidylinositol (acyl-PI) was characterized, which contains structural components similar to this compound. This discovery adds to the knowledge about phospholipids in pathogenic bacteria and their unique properties (Valero-Guillén et al., 2005).
GPI Anchor Biosynthesis
The compound was also studied as a substrate analogue in the biosynthetic pathway of glycosylphosphatidylinositol (GPI) membrane anchors. The findings provided insights into the inhibition and interactions of GPI biosynthetic enzymes, which are critical in understanding cellular membrane dynamics and signaling processes (Crossman et al., 1999).
特性
分子式 |
C37H71O8P |
|---|---|
分子量 |
674.9 g/mol |
IUPAC名 |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-11-enoate |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,35H,3-12,14,16-34H2,1-2H3,(H2,40,41,42)/b15-13-/t35-/m1/s1 |
InChIキー |
YDFKTEAAIYLUQP-JUOLSMOWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCC=CCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)




![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)








